

Technical Support Center: MEK-IN-6 (Hydrate) Solubility & Formulation Guide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: MEK-IN-6 (hydrate)

Cat. No.: B12392860

[Get Quote](#)

CRITICAL SAFETY & IDENTITY WARNING

STOP AND VERIFY: Before proceeding, ensure you are handling the correct chemical.

- Target Compound: **MEK-IN-6 (hydrate)**.^[1] This is a potent, brain-penetrant MEK Kinase Inhibitor (also known as Polfermetinib, ARRY-134, or PF-07799544).^[1]
- Common Confusion: Do NOT confuse this with Methyl Ethyl Ketone (MEK), which is a common industrial solvent (CAS 78-93-3).^[1]
- Consequence: Using the solvent MEK in biological assays will result in immediate cytotoxicity and assay failure unrelated to kinase inhibition.^[1]

Part 1: Chemical Identity & Solubility Profile[1][2][3]

Compound Overview: **MEK-IN-6 (hydrate)** is a crystalline solid designed to inhibit the MAP2K (MEK) enzyme.^[1] As a "hydrate," water molecules are integrated into its crystal lattice, which affects its molecular weight and stability but does not confer water solubility.^[1] Like most kinase inhibitors, it is highly lipophilic.^[1]

Property	Specification
Common Names	Polfermetinib, ARRY-134, PF-07799544, MEK-IN-6 (hydrate)
CAS Number	2845153-35-5 (hydrate)
Molecular Weight	~411.4 g/mol
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Secondary Solvent	Ethanol (Lower solubility than DMSO)
Aqueous Solubility	Negligible (Practically insoluble in water/PBS)

Part 2: In Vitro Stock Preparation (Troubleshooting Guide)

Q: Why does my compound precipitate immediately when I add water or media?

A: This is "Solvent Shock."^[1] MEK-IN-6 is hydrophobic.^[1] When a concentrated DMSO stock is introduced to a highly aqueous environment (like cell culture media) too rapidly or at too high a concentration, the compound crashes out of solution before it can disperse.^[1]

The Fix: Step-Down Dilution Protocol Do not pipette 100% DMSO stock directly into 10 mL of media.^[1] Use an intermediate dilution step.

- Prepare Master Stock: Dissolve powder in 100% DMSO to 10 mM.
 - Tip: Warm to 37°C and vortex if crystals persist.
- Create Intermediate Working Solution: Dilute the Master Stock 1:10 in culture media or buffer while vortexing to create a 1 mM solution (10% DMSO).
- Final Dilution: Dilute the Intermediate Solution into your final assay volume to reach the target concentration (e.g., 1 μM, 0.1% DMSO).

Q: Can I store the stock solution at -20°C?

A: Yes, but with strict precautions.

- Hygroscopicity: The "hydrate" form is prone to absorbing atmospheric moisture.[1] Repeated freeze-thaw cycles will introduce water into your DMSO stock, causing the compound to degrade or precipitate inside the vial.[1]
- Best Practice: Aliquot the 10 mM Master Stock into single-use vials (e.g., 20 µL each) immediately after preparation. Store at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).

Part 3: In Vivo Formulation (Animal Studies)

Context: Polfermetinib (ARRY-134) is orally bioavailable.[1][2] For mouse efficacy studies, an oral suspension is the gold standard, mimicking the clinical route.[1] Intraperitoneal (IP) administration requires harsh co-solvents and is less recommended due to potential vehicle toxicity.[1]

Option A: Oral Suspension (Recommended for PO)

Use this for: Efficacy studies, chronic dosing, mimicking clinical delivery.[1]

Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water[1]

Protocol:

- Weigh: Calculate the required amount of **MEK-IN-6 (hydrate)**.
- Paste: Add the Tween 80 directly to the powder.[1] Use a mortar and pestle to grind the mixture into a smooth paste.[1] This "wets" the hydrophobic compound.[1]
- Suspend: Gradually add the 0.5% Methylcellulose solution while continuing to grind/mix.
- Homogenize: Transfer to a vial and vortex heavily. If clumps persist, brief sonication (water bath, 5-10 mins) is acceptable.[1]
- Result: A white, homogenous suspension. Shake well before every dosing.

Option B: Co-Solvent Solution (For IP Injection)

Use this for: Short-term PK studies where IV/IP is strictly required.[1]

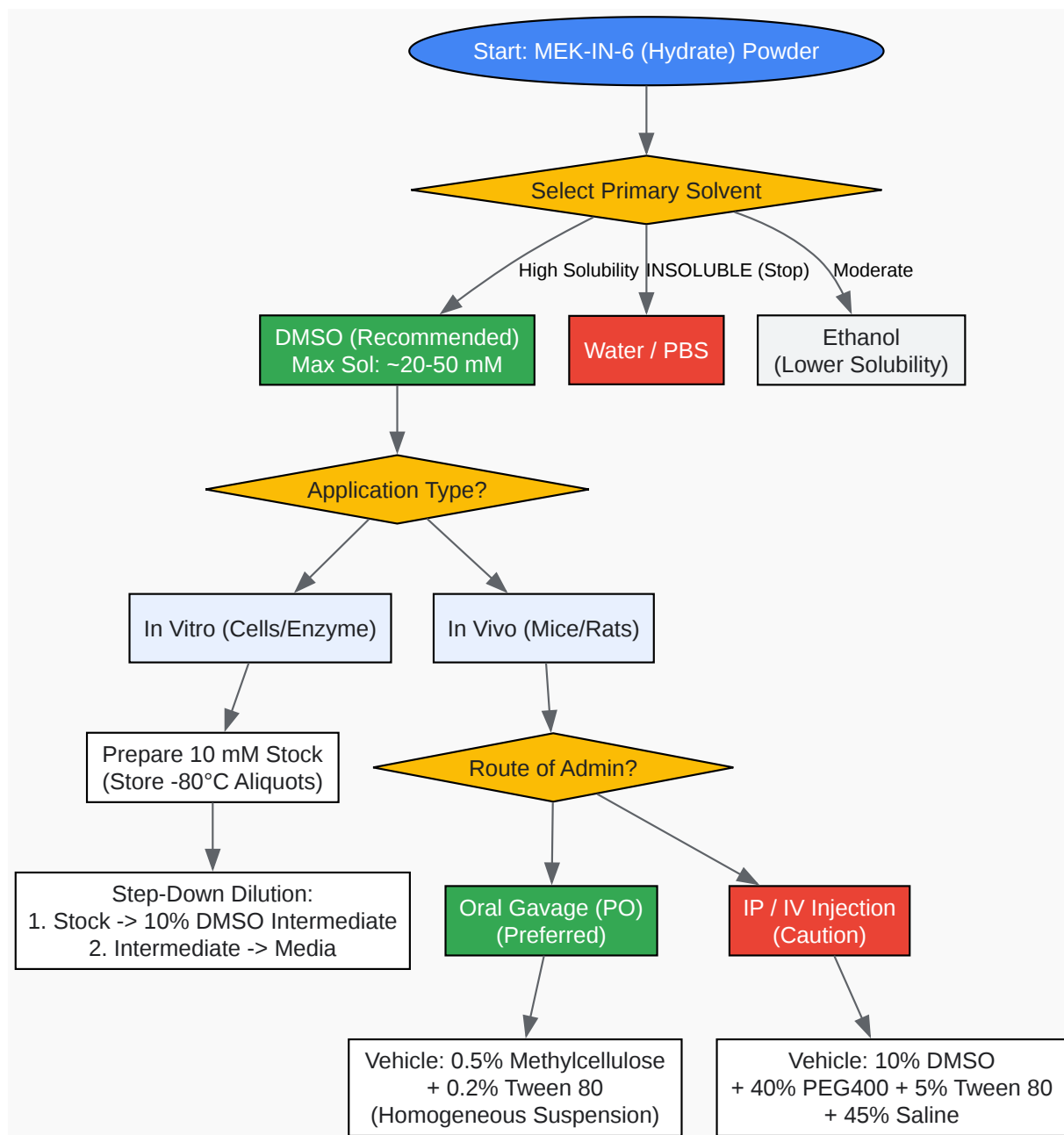
Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline[1]

Protocol:

- Dissolve: Dissolve compound completely in DMSO (10% of final volume). Solution must be clear.
- Add PEG/Tween: Add PEG400 (40% of vol) and Tween 80 (5% of vol). Vortex thoroughly.
- Dilute: Slowly add warm Saline (45% of vol) dropwise while vortexing.
 - Warning: If the solution turns cloudy, the compound has precipitated.[1] Do not inject precipitated material IV/IP; it can cause embolisms.[1]

Part 4: Solubilization Decision Tree

The following diagram illustrates the logical workflow for handling **MEK-IN-6 (hydrate)** to ensure solubility and experimental success.



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for solubilizing MEK-IN-6 based on experimental application.[1]

References

- National Cancer Institute (NCI). Polfermetinib (Code: ARRY-134, PF-07799544). [1] NCI Drug Dictionary. [1] [\[Link\]](#) [1]
- Pfizer Oncology Development. Clinical Trial: PF-07799544 (ARRY-134) in Advanced Solid Tumors. [1] [\[Link\]](#) [1]
- PubChem. **MEK-IN-6 (hydrate)** Compound Summary. National Library of Medicine. [1] [\[Link\]](#) [1]
- Gad, S. C., et al. Vehicles for In Vivo Administration. [1] Gad Consulting Services. [1] (Standard reference for vehicle compatibility). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mskcc.org [mskcc.org]
- To cite this document: BenchChem. [Technical Support Center: MEK-IN-6 (Hydrate) Solubility & Formulation Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392860/docs#technical-support-center-mek-in-6-hydrate-solubility-formulation-guide-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)